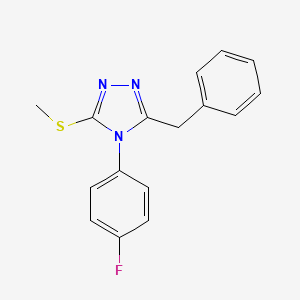
3-benzyl-4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-benzyl-4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole” is a chemical compound with the molecular formula C16H14FN3S . It has a molecular weight of 299.372 .
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, and 1 sulfur atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources .
Wissenschaftliche Forschungsanwendungen
Catalyst and Solvent-Free Synthesis
A catalyst and solvent-free synthesis of related 1,2,4-triazole compounds has been achieved through a microwave-assisted Fries rearrangement. This approach, applied to compounds similar to 3-benzyl-4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole, is efficient and environmentally friendly (Moreno-Fuquen et al., 2019).
Anticonvulsant Activity
Research has demonstrated that some 1,2,4-triazole derivatives, closely related to the chemical , exhibit anticonvulsant properties. These compounds have shown effectiveness against various types of seizures in animal models, suggesting potential therapeutic applications (Kane et al., 1994).
Antimicrobial Properties
A class of 1,2,4-triazole derivatives, which includes compounds structurally similar to this compound, has shown promising antimicrobial properties. The introduction of various substituents, such as halogens, has been found to enhance these antimicrobial effects (Desabattina et al., 2014).
Analgesic Potential
Microwave-assisted synthesis of certain 1,2,4-triazole derivatives, similar to the compound of interest, has been reported along with their in vivo analgesic activity. These compounds have shown significant potential as analgesic agents in animal models (Zaheer et al., 2021).
Physical-Chemical Properties
There has been extensive research into the physical-chemical properties of 1,2,4-triazole derivatives. These studies have focused on understanding the effects of different molecular conformations and substituents, which is relevant for the application and manipulation of compounds like this compound (Bihdan & Parchenko, 2018).
Cytotoxic and Antimicrobial Activity
Another significant area of research has been the synthesis and evaluation of 1,2,4-triazole derivatives for their cytotoxic and antimicrobial activities. Some of these compounds have shown promising results in biological activity screening (Sumangala et al., 2012).
Antifungal Activity
1,2,4-Triazole derivatives have been synthesized and evaluated for their antifungal properties. These studies provide insights into the potential use of compounds like this compound in combating fungal infections (Qingcu, 2014).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-benzyl-4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3S/c1-21-16-19-18-15(11-12-5-3-2-4-6-12)20(16)14-9-7-13(17)8-10-14/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNPLODBOXWXCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=C(C=C2)F)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
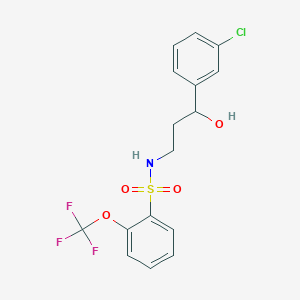

![(Z)-methyl 2-(6-methoxy-2-((phenylsulfonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2415831.png)


![7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2415837.png)
![Piperidino(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2415840.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylic acid](/img/structure/B2415845.png)
![(Z)-ethyl 1-benzyl-2-((2-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2415847.png)
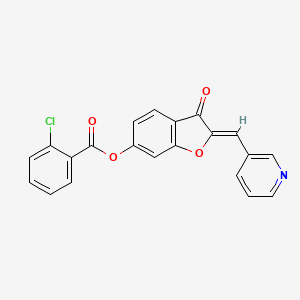
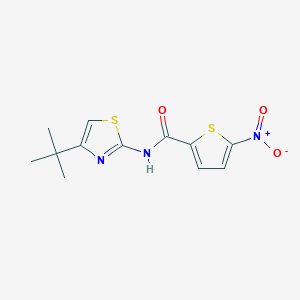
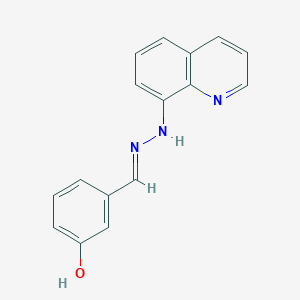
![3-[(2,4-Dichlorophenyl)methyl]-1,7-dimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
